

# Lenapenem: A Technical Guide to a Potent Carbapenem Antibiotic

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## Compound of Interest

Compound Name: *Lenapenem*

Cat. No.: *B1667348*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lenapenem**, also known as BO-2727, is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] As a member of the  $\beta$ -lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Lenapenem**, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

## Chemical Structure and Physicochemical Properties

**Lenapenem** is a 1- $\beta$ -methyl-carbapenem characterized by a substituted pyrrolidin-3-ylthio group at the C-2 position.[2][3][4] This structural feature contributes to its broad spectrum of activity and stability against hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate other carbapenems.[4][5]

Table 1: Chemical Identifiers for **Lenapenem**

Identifier	Value
IUPAC Name	(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]
Synonym	BO-2727[1]
CAS Number	149951-16-6[6]
Molecular Formula	C18H29N3O5S
SMILES	<chem>C[C@@H]1[C@@H]2--INVALID-LINK----INVALID-LINK--O)C(=O)O"&gt;C@H--INVALID-LINK--O[1]</chem>
InChIKey	PZLOCBSBEUDCPF-YJIVIRPOSA-N[1]

Table 2: Physicochemical Properties of **Lenapenem**

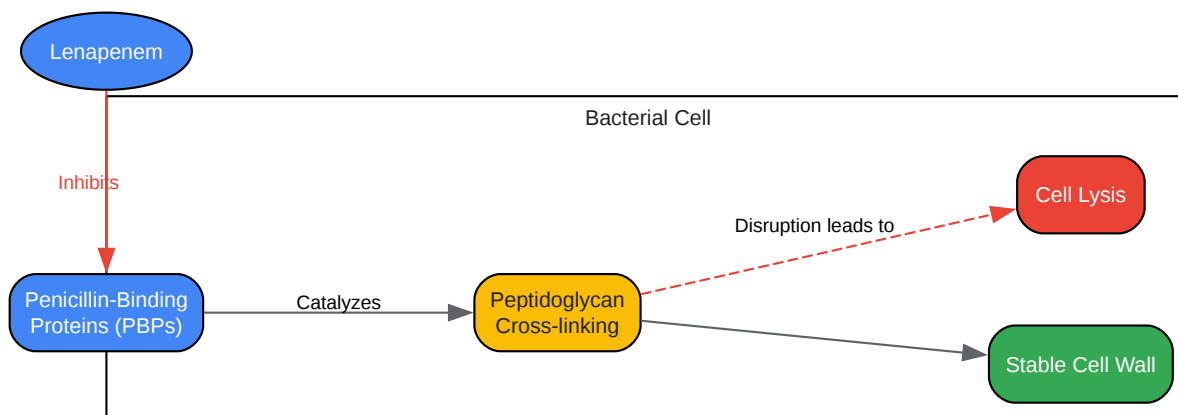
Property	Value	Source
Molecular Weight	399.5 g/mol	PubChem[1]
XLogP3	-2.5	PubChem[1]
Exact Mass	399.18279221 Da	PubChem[1]
pKa	Data not available	
Aqueous Solubility	Data not available	
Melting Point	Data not available	

## Mechanism of Action

Like other  $\beta$ -lactam antibiotics, **Lenapenem** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary targets of **Lenapenem** are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan

synthesis.[1][7][8] By covalently binding to the active site of these enzymes, **Lenapenem** blocks the transpeptidation reaction that forms the cross-links in the peptidoglycan matrix, thereby compromising the structural integrity of the cell wall.[9][10] This leads to cell lysis and bacterial death.

**Lenapenem** has demonstrated a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. Notably, its affinity for PBP 2 in *Escherichia coli* is approximately twice that of imipenem.[11] It also exhibits high affinities for PBPs 2 and 3 in *Pseudomonas aeruginosa*.[11]



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Mechanism of action of **Lenapenem**.

## In Vitro Antibacterial Activity

**Lenapenem** has demonstrated a broad spectrum of in vitro activity against a wide array of clinically significant bacteria.

Table 3: In Vitro Activity of **Lenapenem** (BO-2727) and Comparator Agents Against Various Bacterial Isolates (MIC90 in µg/mL)

Organism	Lenapene m (BO- 2727)	Imipenem	Meropene m	Biapene m	Ceftazidi me	Cefpirom e
Gram- Positive						
Methicillin- susceptible Staphyloco ccus aureus	≤0.5	≤0.5				
Methicillin- resistant Staphyloco ccus aureus	4 - 8	>12.5	>12.5	>12.5		
Streptococ cus agalactiae	0.05					
Peptostrept ococcus magnus	0.1					
Gram- Negative						
Escherichi a coli	0.05					
Haemophil us influenzae	0.006 - 2					
Moraxella catarrhalis	0.006 - 2					
Pseudomo nas	2	>2	2	2	>2	>2

aeruginosa  
(Imipenem-  
susceptible  
)

Pseudomo  
nas

aeruginosa	8	>12.5	>12.5
(Imipenem- resistant)			

Bacteroides fragilis	0.78
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Prevotella bivia	0.78
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Data compiled from references[\[11\]](#)[\[12\]](#)[\[13\]](#).

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **Lenapenem** is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Bacterial Strains:** Clinical isolates are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).
- **Inoculum Preparation:** A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the test wells.
- **Drug Dilution:** **Lenapenem** and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.
- **Inoculation and Incubation:** The prepared bacterial inoculum is added to each well of the microtiter plates containing the serially diluted antibiotics. The plates are incubated at 35-

37°C for 18-24 hours.

- MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

## In Vivo Efficacy

The in vivo efficacy of **Lenapenem** has been evaluated in various animal models of infection, reflecting its potent in vitro activity.

## Experimental Protocol: Murine Systemic Infection Model

- Animal Model: Male ICR mice (or a similar strain) are typically used.
- Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial suspension (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*) in a mucin-containing medium to enhance virulence.
- Treatment: **Lenapenem** and comparator agents are administered subcutaneously or intravenously at various doses immediately after the bacterial challenge.
- Observation: The animals are observed for a period of 7 days, and mortality is recorded.
- Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).

In a murine systemic infection model, **Lenapenem** demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* and imipenem-resistant *Pseudomonas aeruginosa*.<sup>[12][14]</sup> In a rat model of polymicrobial pyometra involving *E. coli* and *B. fragilis*, treatment with **Lenapenem** resulted in milder inflammatory changes and a better bacteriological response compared to the untreated and ceftazidime-treated groups.<sup>[13]</sup>

## Pharmacokinetics and Safety

### Pharmacokinetics

Detailed pharmacokinetic parameters for **Lenapenem** are not extensively available in the public domain. However, studies have indicated that it achieves high plasma levels in animal

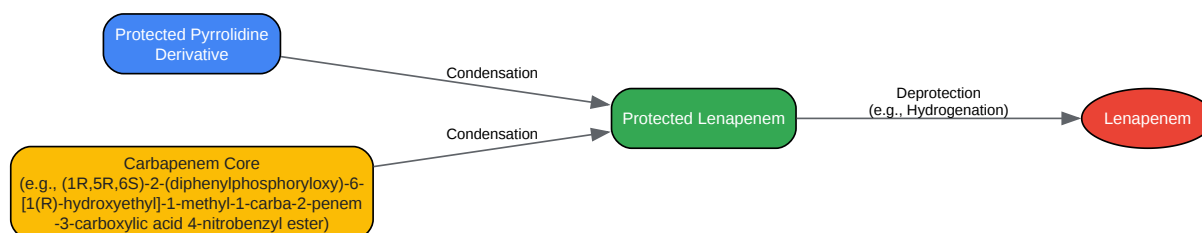
models, which contributes to its in vivo efficacy.[12][14] A key advantage of **Lenapenem** is its stability against renal dehydropeptidase-I (DHP-I), which suggests it may not require co-administration with a DHP-I inhibitor.[4][5]

## Safety and Toxicology

Comprehensive preclinical safety and toxicology data for **Lenapenem** are not publicly available. As with other carbapenems, potential adverse effects would be monitored in preclinical toxicology studies in relevant animal species, adhering to Good Laboratory Practice (GLP) guidelines.[15] These studies would typically assess acute, sub-chronic, and chronic toxicity, as well as developmental and reproductive toxicity.

## Synthesis

The synthesis of **Lenapenem** (BO-2727) has been described in the scientific literature.[2][16] The process involves the condensation of a protected pyrrolidine derivative with a carbapenem core structure, followed by deprotection steps.[16] A detailed, step-by-step protocol is not publicly available.



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Generalized synthetic scheme for **Lenapenem**.

## Conclusion

**Lenapenem** is a promising carbapenem antibiotic with a broad spectrum of activity against challenging Gram-positive and Gram-negative pathogens, including resistant strains. Its high affinity for essential PBPs and stability against DHP-I make it an attractive candidate for further development. While detailed pharmacokinetic and toxicology data are not fully available in the

public literature, the existing in vitro and in vivo efficacy data support its potential as a valuable therapeutic agent in the fight against bacterial infections. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

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